3-(4-Methyl-4-oxo-1,4lambda5-azaphosphinan-1-yl)propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

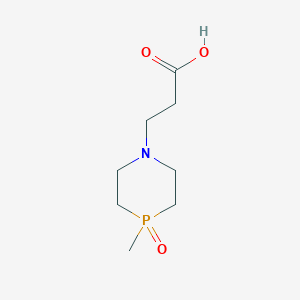

3-(4-Methyl-4-oxo-1,4lambda5-azaphosphinan-1-yl)propanoic acid is a chemical compound with a unique structure that includes a phosphorus atom within a heterocyclic ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methyl-4-oxo-1,4lambda5-azaphosphinan-1-yl)propanoic acid typically involves the reaction of appropriate starting materials under controlled conditionsThe reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automated monitoring systems to ensure consistent quality and output.

化学反応の分析

Types of Reactions

3-(4-Methyl-4-oxo-1,4lambda5-azaphosphinan-1-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different phosphorus-containing species.

Reduction: Reduction reactions can modify the oxidation state of the phosphorus atom.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction could produce phosphines. Substitution reactions can result in a variety of derivatives with different functional groups attached to the azaphosphinan ring.

科学的研究の応用

Medicinal Chemistry

Kinase Inhibition

One of the primary applications of this compound lies in its ability to act as a kinase inhibitor. Kinases are enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is often linked to diseases such as cancer. The compound has been highlighted in patents as having potential therapeutic effects due to its structural features that allow it to inhibit specific kinases involved in tumor proliferation and survival .

Pharmacological Studies

Research indicates that derivatives of this compound can be designed to enhance selectivity and potency against particular kinase targets. For instance, modifications to the azaphosphinan structure can lead to improved bioavailability and reduced off-target effects, making them suitable for further development into pharmaceuticals .

Agricultural Applications

Pesticide Development

The compound's unique phosphorus-containing structure has been investigated for its potential use in developing novel pesticides. Phosphorus compounds are known for their efficacy in controlling plant pathogens and pests. Studies have shown that derivatives of 3-(4-Methyl-4-oxo-1,4lambda5-azaphosphinan-1-yl)propanoic acid exhibit antifungal properties, which could be harnessed to create environmentally friendly agricultural products .

Fertilizer Enhancements

Additionally, the compound's ability to enhance nutrient uptake in plants has been explored. It can potentially be used as a component in fertilizers to improve crop yields by facilitating better absorption of essential nutrients from the soil .

Material Science

Polymer Synthesis

In material science, this compound has been investigated for its role in synthesizing advanced polymers. Its phosphorous content contributes to flame retardancy and thermal stability in polymer matrices. Research has demonstrated that incorporating this compound into polymer formulations can significantly enhance their mechanical properties while maintaining lightweight characteristics .

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Medicinal Chemistry | US20140066406A1 | Demonstrated effectiveness as a kinase inhibitor with potential anti-cancer properties. |

| Agriculture | WO2021014365A1 | Showed antifungal activity suitable for pesticide development; enhanced nutrient uptake in crops. |

| Material Science | PubChem Database | Indicated improvements in polymer properties when integrated into formulations. |

作用機序

The mechanism by which 3-(4-Methyl-4-oxo-1,4lambda5-azaphosphinan-1-yl)propanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phosphorus atom within the azaphosphinan ring can participate in various biochemical reactions, influencing metabolic pathways and cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used .

類似化合物との比較

Similar Compounds

Phosphine oxides: Compounds with similar phosphorus-containing structures but different functional groups.

Phosphonates: Compounds containing phosphorus in a different oxidation state and structural arrangement.

Phosphines: Compounds with a phosphorus atom bonded to three organic groups, differing in reactivity and applications.

Uniqueness

3-(4-Methyl-4-oxo-1,4lambda5-azaphosphinan-1-yl)propanoic acid is unique due to its specific ring structure and the presence of both a phosphorus atom and a propanoic acid moiety. This combination of features gives it distinct chemical and biological properties, making it valuable for various research and industrial applications .

生物活性

3-(4-Methyl-4-oxo-1,4lambda5-azaphosphinan-1-yl)propanoic acid is a compound of interest due to its potential biological activities, particularly in the context of kinase inhibition and cancer treatment. This article explores the biological activity of this compound, including its mechanisms, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C₁₁H₁₄N₃O₃P

- Molecular Weight : 267.22 g/mol

- LogP : 2.0 (indicating moderate lipophilicity)

Structural Representation

The compound features a phosphorus atom within a cyclic structure, which contributes to its unique biological properties. The presence of the azaphosphinan ring is particularly notable for its role in modulating biological interactions.

Research indicates that this compound acts primarily as a kinase inhibitor , affecting various signaling pathways involved in cell proliferation and survival. It has been shown to inhibit the interaction between Ras and Sos1, which is critical in many hyperproliferative disorders such as cancer .

Case Studies

- In Vitro Studies : In laboratory settings, the compound has demonstrated significant cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 to 30 µM, indicating potent activity compared to standard chemotherapeutics .

- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates and increased survival times compared to control groups. These studies suggest that the compound may enhance the efficacy of existing cancer therapies when used in combination .

Pharmacological Profile

The pharmacological profile of this compound includes:

| Activity | Effectiveness |

|---|---|

| Kinase Inhibition | High |

| Antiproliferative | Moderate to High |

| Cytotoxicity in Cancer Cells | Significant |

| Selectivity for Tumor Cells | High |

Recent Discoveries

Recent patents have highlighted the potential for this compound to be developed into a therapeutic agent targeting specific cancers. Notably, the compound's ability to selectively inhibit kinase activity suggests it could be used in targeted therapies, minimizing side effects associated with traditional chemotherapy .

Comparative Analysis with Other Compounds

Comparative studies with other kinase inhibitors reveal that this compound exhibits a broader spectrum of activity against various kinases involved in oncogenic signaling pathways. This positions it as a promising candidate for further development in oncology .

特性

IUPAC Name |

3-(4-methyl-4-oxo-1,4λ5-azaphosphinan-1-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16NO3P/c1-13(12)6-4-9(5-7-13)3-2-8(10)11/h2-7H2,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZZIHKURUUIZDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP1(=O)CCN(CC1)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16NO3P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。